molecular formula C9H9NO2S B2663717 5-methoxy-4H-1,4-benzothiazin-3-one CAS No. 1245004-58-3

5-methoxy-4H-1,4-benzothiazin-3-one

Cat. No. B2663717
CAS RN: 1245004-58-3
M. Wt: 195.24
InChI Key: VNQNDJCJXFTIEV-UHFFFAOYSA-N
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Description

5-methoxy-4H-1,4-benzothiazin-3-one is a heterocyclic compound . It is a derivative of 1,4-benzothiazin-3-one, which is a versatile scaffold that can be decorated with various substituents .


Synthesis Analysis

The synthesis of 4H-3,1-benzothiazin-4-ones, including 5-methoxy-4H-1,4-benzothiazin-3-one, often starts from anthranilic acid derivatives . A general route to such compounds involves the ring closure of methyl 2-ureidobenzoates . The reaction conditions can control the formation of benzoxazinones or isomeric quinazolinediones . For the sulfur-containing analogous 4H-3,1-benzothiazin-4-ones, anthranilic acid or methyl anthranilate are converted using aroyl isothiocyanates to thiourea derivatives . These can be successfully subjected to a thiazine ring closure with a concomitant loss of the aroyl group to give 2-amino-4H-3,1-benzothiazin-4-ones .


Molecular Structure Analysis

The molecular structure of 5-methoxy-4H-1,4-benzothiazin-3-one includes a fused aromatic ring, which can form π–π interactions with biological targets . The heteroatoms in the structure can be engaged as acceptors in hydrogen bonds .


Chemical Reactions Analysis

Compounds like 5-methoxy-4H-1,4-benzothiazin-3-one undergo the Dimroth rearrangement to form isomeric 2-thioxo-2,3-dihydroquinazolin-4(1H)-ones . Under somewhat milder conditions, precursors lead to benzothiazinones which still bear the aroyl moiety at the exocyclic nitrogen .


Physical And Chemical Properties Analysis

The physical and chemical properties of 5-methoxy-4H-1,4-benzothiazin-3-one include a molecular weight of 195.24 . It is a solid substance with a melting point of 183-187 °C .

Scientific Research Applications

Antibacterial and Antifungal Properties

5-methoxy-4H-1,4-benzothiazin-3-one has demonstrated antibacterial and antifungal activity. Researchers have explored its potential as a novel antimicrobial agent. It may inhibit the growth of pathogenic bacteria and fungi, making it relevant for drug development in infectious disease treatment .

Anticancer Potential

Studies suggest that this compound possesses anticancer properties. It may interfere with cancer cell proliferation, induce apoptosis (programmed cell death), and inhibit tumor growth. Researchers are investigating its mechanisms of action and potential applications in cancer therapy .

Neuroprotective Effects

The compound’s structure hints at possible neuroprotective properties. It could play a role in safeguarding neurons from oxidative stress, inflammation, and neurodegenerative conditions. Further research is needed to explore its potential in treating neurodegenerative diseases like Alzheimer’s and Parkinson’s .

Anti-Inflammatory Activity

Inflammation is a key factor in various diseases. 5-methoxy-4H-1,4-benzothiazin-3-one may modulate inflammatory pathways, making it relevant for conditions such as arthritis, inflammatory bowel disease, and autoimmune disorders. Its anti-inflammatory effects warrant further investigation .

Metal Chelation and Antioxidant Properties

The compound’s sulfur-containing ring system suggests metal-chelating abilities. It could bind to metal ions, potentially influencing metal-related diseases. Additionally, its antioxidant properties may protect cells from oxidative damage. Researchers are exploring its use in metal overload disorders and oxidative stress-related conditions .

Chemical Synthesis and Medicinal Chemistry

Beyond its biological activities, 5-methoxy-4H-1,4-benzothiazin-3-one serves as a valuable synthetic intermediate. Medicinal chemists use it to create derivatives with modified properties. These derivatives may lead to novel drug candidates for various therapeutic areas .

Safety and Hazards

The safety information available indicates that 5-methoxy-4H-1,4-benzothiazin-3-one may cause skin irritation and serious eye irritation . It is classified as a skin sensitizer . The recommended precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and wearing protective equipment .

properties

IUPAC Name

5-methoxy-4H-1,4-benzothiazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO2S/c1-12-6-3-2-4-7-9(6)10-8(11)5-13-7/h2-4H,5H2,1H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNQNDJCJXFTIEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=CC=C1)SCC(=O)N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Methoxy-3,4-dihydro-2h-1,4-benzothiazin-3-one

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